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2-Bromo-N,N-diethyl-6-fluoroaniline is an organic compound with the molecular formula C12H14BrFN. This compound features a bromine atom and a fluorine atom attached to an aniline ring, specifically at the 2 and 6 positions, respectively. The presence of two diethyl groups on the nitrogen atom of the aniline enhances its solubility and alters its reactivity profile, making it a valuable intermediate in organic synthesis. The compound is characterized by its potential applications in pharmaceuticals, agrochemicals, and dye manufacturing due to its unique chemical structure and properties.
There is no current information available on the mechanism of action of 2-Bromo-N,N-diethyl-6-fluoroaniline.
Due to the lack of specific data, it's important to consider potential hazards associated with similar aromatic amines and bromo-substituted compounds:
The chemistry of 2-Bromo-N,N-diethyl-6-fluoroaniline involves several types of reactions:
While specific biological activity data for 2-Bromo-N,N-diethyl-6-fluoroaniline is limited, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated anilines are known to possess antimicrobial and anticancer activities. The presence of bromine may also enhance these activities through increased lipophilicity and bioavailability.
The synthesis of 2-Bromo-N,N-diethyl-6-fluoroaniline can be achieved through various methods:
2-Bromo-N,N-diethyl-6-fluoroaniline has several applications:
Interaction studies involving 2-Bromo-N,N-diethyl-6-fluoroaniline typically focus on its reactivity with biological targets or other chemical species. Such studies may include:
Several compounds share structural similarities with 2-Bromo-N,N-diethyl-6-fluoroaniline, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-6-fluorobenzenamine | C7H6BrFN | Lacks diethyl groups; simpler structure |
| 2-Bromo-4-fluoroaniline | C7H7BrF | Different substitution pattern; potential for different reactivity |
| N,N-Diethyl-3-bromoaniline | C10H14BrN | Similar diethyl substitution; different position of bromine |
| 4-Bromo-2-fluoroaniline | C7H7BrF | Different substitution pattern; may exhibit different biological activity |
The uniqueness of 2-Bromo-N,N-diethyl-6-fluoroaniline lies in its specific substitution pattern which imparts distinct chemical properties. The combination of both bromine and fluorine atoms along with diethyl groups results in enhanced solubility and reactivity compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry, especially for applications requiring precise functional group placement.